11-Methylundecanoatephosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methylundecanoatephosphonic acid is an organic compound with the empirical formula C12H25O5P and a molecular weight of 280.30 g/mol . This compound is characterized by the presence of a phosphonic acid group attached to a methylundecanoate backbone. It is typically available in solid form and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 11-Methylundecanoatephosphonic acid can be achieved through the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods ensure the efficient conversion of phosphonate esters to the corresponding phosphonic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methylundecanoatephosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
11-Methylundecanoatephosphonic acid has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of 11-Methylundecanoatephosphonic acid involves its ability to react with amine or aminooxy functions on biomolecules, forming stable imine or oxime linkages . This reactivity is attributed to the presence of the carbonyl function in the compound, which facilitates these reactions. The molecular targets and pathways involved depend on the specific application and the biomolecules being modified.
Vergleich Mit ähnlichen Verbindungen
- 11-Phosphonoundecanoic acid
- 11-Cyanoundecanoic acid
- 11-Mercaptoundecylphosphoric acid
- 11-Aminoundecanoic acid
- 11-Hydroxyundecylphosphonic acid
Comparison: 11-Methylundecanoatephosphonic acid is unique due to its specific structure, which includes a methyl group attached to the undecanoate backbone. This structural feature distinguishes it from other similar compounds, such as 11-Phosphonoundecanoic acid and 11-Cyanoundecanoic acid, which lack the methyl group. The presence of the methyl group can influence the compound’s reactivity and its interactions with other molecules, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C12H25O5P |
---|---|
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
(11-methoxy-11-oxoundecyl)phosphonic acid |
InChI |
InChI=1S/C12H25O5P/c1-17-12(13)10-8-6-4-2-3-5-7-9-11-18(14,15)16/h2-11H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
INOIDUIMTFPWAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.